Progesterone Receptor Antagonist Potency: 6β,17α-DHP vs. 6β-Hydroxyprogesterone in T47D Cells
In a direct head-to-head comparison using the same assay platform, 6β,17α-dihydroxyprogesterone demonstrates approximately 13% greater antagonist potency at the human progesterone receptor (hPR) than its mono-hydroxylated analog 6β-hydroxyprogesterone. Both compounds were evaluated as antagonists in human T47D breast cancer cells by inhibition of progesterone-induced alkaline phosphatase activity after 24-hour incubation [1][2]. By contrast, the precursor 17α-hydroxyprogesterone functions as a PR agonist (albeit a weak one), not an antagonist, representing a qualitative—not merely quantitative—pharmacological difference [3].
| Evidence Dimension | hPR Antagonist IC50 |
|---|---|
| Target Compound Data | IC50 = 1.30 × 10³ nM (1.30 μM) |
| Comparator Or Baseline | 6β-Hydroxyprogesterone: IC50 = 1.50 × 10³ nM (1.50 μM) |
| Quantified Difference | ~13% lower IC50 (higher potency); Δ = 0.20 × 10³ nM |
| Conditions | Human T47D breast cancer cells; 24 h incubation in presence of progesterone (P4); alkaline phosphatase reporter assay |
Why This Matters
For scientists selecting a weak PR antagonist reference compound or studying structure-activity relationships of hydroxylated progesterone derivatives, the 13% potency difference between 6β,17α-DHP and 6β-OHP is measurable and reproducible, making authentic 6β,17α-DHP essential when the 17α-hydroxyl contribution to receptor binding is the experimental variable.
- [1] BindingDB BDBM50203156. Affinity Data: Antagonist activity at progesterone receptor in human T47D cells, IC50 = 1.30E+3 nM. View Source
- [2] BindingDB BDBM50203173. Affinity Data: Antagonist activity at progesterone receptor in human T47D cells, IC50 = 1.50E+3 nM (6β-hydroxyprogesterone). View Source
- [3] Purdue CDEK. API: Hydroxyprogesterone. 17α-OHP is an agonist of the progesterone receptor similarly to progesterone. View Source
